molecular formula C18H22N2O3 B4598185 2-(2-methoxy-5-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide

2-(2-methoxy-5-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide

Cat. No.: B4598185
M. Wt: 314.4 g/mol
InChI Key: OUZGIOCIMGNKLC-UHFFFAOYSA-N
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Description

2-(2-methoxy-5-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide is a useful research compound. Its molecular formula is C18H22N2O3 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.16304257 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

The study by Coleman et al. (2000) investigates the metabolism of chloroacetamide herbicides in human and rat liver microsomes, highlighting the complex metabolic activation pathways that may lead to carcinogenic outcomes. While not directly mentioning "2-(2-methoxy-5-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide," this research provides insight into the metabolic pathways of similar compounds, suggesting potential toxicological and environmental implications of chloroacetamide derivatives (Coleman, Linderman, Hodgson, & Rose, 2000).

Functionalized Amino Acid Anticonvulsants

Camerman et al. (2005) describe the structural analysis of functionalized amino acid anticonvulsants, which include acetamido derivatives. Their work focuses on the stereochemical aspects that could contribute to anticonvulsant activities, providing a foundation for the development of new therapeutic agents targeting neurological disorders (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Anticonvulsants with Pain-Attenuating Properties

King et al. (2011) explored primary amino acid derivatives as anticonvulsants with additional pain-attenuating properties. Their findings underscore the therapeutic potential of acetamide derivatives in managing convulsions and associated neuropathic pain, opening avenues for novel analgesic drugs (King, Salomé, Salomé-Grosjean, De Ryck, Kamiński, Valade, Stables, & Kohn, 2011).

Novel Acetamide Derivatives for Pharmacological Assessment

Rani et al. (2016) synthesized novel acetamide derivatives to assess their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Their work highlights the chemical diversity and therapeutic applicability of acetamide derivatives in developing drugs with multiple pharmacological activities (Rani, Pal, Hegde, & Hashim, 2016).

Antifungal Bioactivity

Li and Yang (2009) synthesized methyl 2-methoxyimino derivatives, including acetamide components, and evaluated their antifungal activities against several pathogens. This study illustrates the potential of acetamide derivatives in agricultural and pharmaceutical fungicides (Li & Yang, 2009).

Synthesis and Pharmacological Evaluation

Maruyama et al. (2012) synthesized N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, demonstrating potent agonistic activity against β3-adrenergic receptors. Their research contributes to the development of drugs targeting obesity and type 2 diabetes, highlighting the versatility of acetamide derivatives in medicinal chemistry (Maruyama, Onda, Suzuki, Hayakawa, Takahashi, Matsui, Takasu, Nagase, & Ohta, 2012).

Properties

IUPAC Name

2-[2-methoxy-5-[(2-phenylethylamino)methyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-22-16-8-7-15(11-17(16)23-13-18(19)21)12-20-10-9-14-5-3-2-4-6-14/h2-8,11,20H,9-10,12-13H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZGIOCIMGNKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC2=CC=CC=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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